molecular formula C24H42O4 B565469 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 127592-95-4

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No. B565469
CAS RN: 127592-95-4
M. Wt: 394.596
InChI Key: OGLQRMONVRWDKV-MURFETPASA-N
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Description

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate” is a complex organic compound. It consists of a 2,2-dimethyl-1,3-dioxolan-4-yl)methyl group and a (9Z,12Z)-octadeca-9,12-dienoate group .


Molecular Structure Analysis

The molecular formula of this compound is C24H42O4 . It has a molecular weight of 394.588 Da and a mono-isotopic mass of 394.308319 Da .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current resources .


Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The compound has a Log Kp (skin permeation) of -7.25 cm/s. Its lipophilicity (Log Po/w) ranges from -0.2 to 1.71 depending on the method of calculation .

Scientific Research Applications

Phthalate Esters Analysis in Food and Packaging

Phthalate esters, closely related in structure to the specified compound, are used as plasticizers in food processing and packaging. Research has focused on the analysis of phthalate esters in food matrices, highlighting the development of novel sample preparation and analytical methods. This includes advancements from liquid-liquid extraction to solid-phase microextraction and the employment of gas chromatography and liquid chromatography for analysis, indicating the importance of these compounds in ensuring food safety and packaging integrity (Nur Zatil Izzah Haji Harunarashid, L. Lim, & M. H. Harunsani, 2017).

Biopolymer Modification

The modification of xylan, a biopolymer, through chemical processes to produce ethers and esters with specific properties showcases the application of complex organic compounds in creating materials with targeted functionalities. This includes the production of xylan esters for applications such as drug delivery, highlighting the role of organic synthesis in advancing biopolymer technology (K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014).

Ant Cuticular Hydrocarbons

The study of cuticular hydrocarbons (CHCs) in ants, which include dimethylalkanes similar in complexity to the specified compound, reveals their potential for species and nest-mate discrimination signals. This research underscores the significance of organic compounds in ecological and biological signaling mechanisms (S. Martin & F. Drijfhout, 2009).

Lignin Acidolysis

Research on the acidolysis of lignin model compounds, including those with methoxyphenoxy and dimethoxyphenyl groups, provides insights into the chemical breakdown of lignin. This has implications for biofuel production and the development of sustainable materials, showcasing the application of organic chemistry in environmental science (T. Yokoyama, 2015).

Oxidised Derivatives of Linoleic Acid

The study of oxidised derivatives of linoleic acid, including hydroxyoctadecadienoic acids, reveals their role in inflammatory processes associated with metabolic syndrome and cancer. This emphasizes the importance of organic compounds in understanding disease mechanisms and developing therapeutic interventions (V. Vangaveti, H. Jansen, R. L. Kennedy, & U. Malabu, 2016).

Mechanism of Action

Target of Action

The primary target of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol is Lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme that plays a crucial role in the metabolism of lipoproteins and the development of inflammation, making it a significant target in the study of cardiovascular diseases .

Mode of Action

1-Linoleoyl-2,3-isopropylidene-rac-glycerol interacts with its target, Lp-PLA2, by inhibiting its activity . The compound exhibits inhibitory activities with IC50 values of 45.0 and 52.0 μM, respectively . This interaction results in a decrease in the enzymatic activity of Lp-PLA2, thereby reducing the metabolism of lipoproteins and the development of inflammation .

Biochemical Pathways

The inhibition of Lp-PLA2 by 1-Linoleoyl-2,3-isopropylidene-rac-glycerol affects the lipid metabolism pathway . By inhibiting Lp-PLA2, the compound reduces the breakdown of lipoproteins, leading to a decrease in the production of pro-inflammatory mediators . This can have downstream effects on various biological processes, including inflammation and platelet aggregation .

Result of Action

The result of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol’s action is a reduction in the activity of Lp-PLA2, leading to a decrease in the metabolism of lipoproteins and the production of pro-inflammatory mediators . This can result in a reduction in inflammation and platelet aggregation, potentially offering therapeutic benefits in the treatment of conditions such as cardiovascular disease .

Safety and Hazards

The compound has a safety signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQRMONVRWDKV-MURFETPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857935
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate

CAS RN

127592-95-4
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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